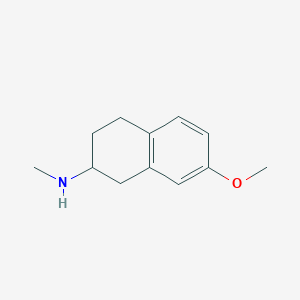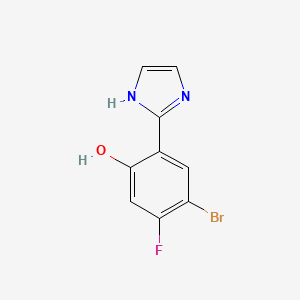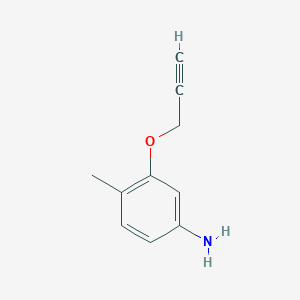
4-Methyl-3-(prop-2-yn-1-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(prop-2-yn-1-yloxy)aniline is an aromatic amine compound with the molecular formula C10H11NO It features a benzene ring substituted with a methyl group, a propynyloxy group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-3-(prop-2-yn-1-yloxy)aniline can be synthesized through a reaction involving propargyl bromide and a substituted aniline derivative. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction is carried out under reflux conditions at around 80°C, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the synthesis process makes it feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(prop-2-yn-1-yloxy)aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4) for bromination reactions.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions (OH-) and methoxide ions (CH3O-) are used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with electrophiles such as bromine or nitro groups.
Nucleophilic Aromatic Substitution: Substituted benzene derivatives with nucleophiles such as hydroxyl or methoxy groups.
Applications De Recherche Scientifique
4-Methyl-3-(prop-2-yn-1-yloxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(prop-2-yn-1-yloxy)aniline involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzene ring’s electron density and the presence of functional groups facilitate these interactions, leading to the formation of various substituted products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A primary aromatic amine with a simpler structure.
4-Methylbenzenamine: Similar to 4-Methyl-3-(prop-2-yn-1-yloxy)aniline but lacks the propynyloxy group.
3-(2-Propynyloxy)benzenamine: Similar but lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a propynyloxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
4-methyl-3-prop-2-ynoxyaniline |
InChI |
InChI=1S/C10H11NO/c1-3-6-12-10-7-9(11)5-4-8(10)2/h1,4-5,7H,6,11H2,2H3 |
Clé InChI |
GNGAVNCMJQDPAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)OCC#C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B8591028.png)
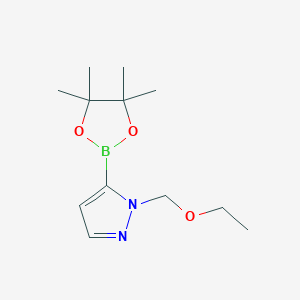
![Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B8591032.png)
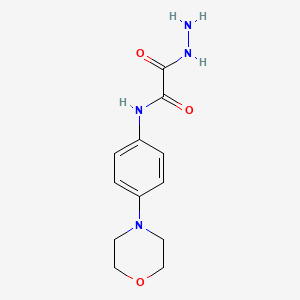

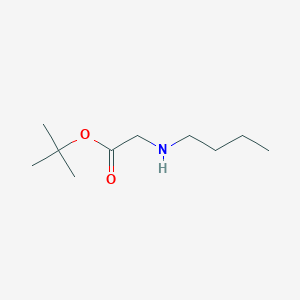
![Pyridine, 2-[[(3,4-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B8591055.png)
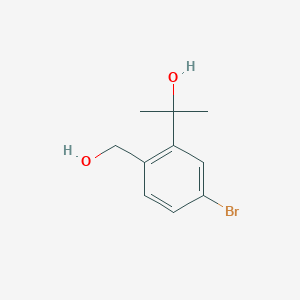
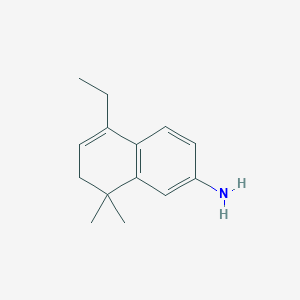
![5-[(8-Methoxyquinolin-6-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8591101.png)


